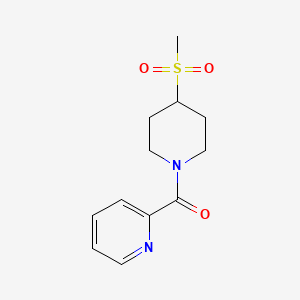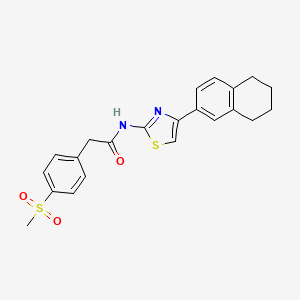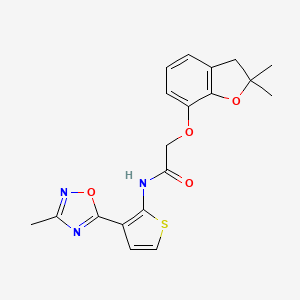
2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE is a chemical compound that features a piperidine ring substituted with a methylsulfonyl group and a pyridine ring attached to a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride.
Attachment of the Pyridine Ring: The pyridine ring is attached through coupling reactions, such as Suzuki-Miyaura coupling, involving boronic acids and palladium catalysts.
Formation of the Methanone Group: The methanone group is introduced through oxidation reactions, often using reagents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the methanone group, converting it to a hydroxyl group.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and pyridine moiety are crucial for binding to these targets, while the methylsulfonyl group enhances the compound’s solubility and stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone: Similar structure but with the pyridine ring attached at a different position.
(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone: Another positional isomer with the pyridine ring attached at the fourth position.
(4-(Methylsulfonyl)piperidin-1-yl)(pyrimidin-2-yl)methanone: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the piperidine ring, methylsulfonyl group, and pyridine moiety makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPIMIJINXOQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2703828.png)
![1-{[(Tert-butoxycarbonyl)amino]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2703829.png)
![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2703830.png)

![2-Chloro-N-[3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propyl]propanamide](/img/structure/B2703835.png)
![N-(2-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2703836.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2703838.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2703840.png)
![Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B2703841.png)
![1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine](/img/structure/B2703843.png)
![methyl 4-(2,5-dioxo-6-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2703847.png)
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2703848.png)

